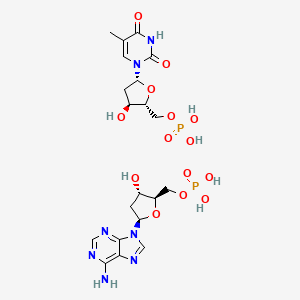
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of thioamide or carbon dioxide as raw materials . For instance, a visible-light-promoted synthesis from 2-aminothiophenols and aldehydes has been reported . Another method involves the use of a mixture of hydrogen peroxide and hydrochloric acid as a catalyst in ethanol at room temperature .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, rubber accelerators, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- involves the inhibition of various enzymes and molecular targets. For instance, it can inhibit dihydroorotase, DNA gyrase, and peptide deformylase, among others . These interactions disrupt essential biological processes in microorganisms, leading to their death or inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound with a similar structure but different substituents.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
3-Methyl-2-methylene-2,3-dihydro-1,3-benzothiazole: Another derivative with distinct biological activities.
Uniqueness
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
25082-84-2 |
|---|---|
Formule moléculaire |
C10H11NS |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
3-ethyl-2-methylidene-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-3-11-8(2)12-10-7-5-4-6-9(10)11/h4-7H,2-3H2,1H3 |
Clé InChI |
PRDRWKWRZYHBKH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C)SC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)






![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)


